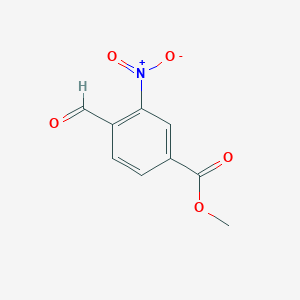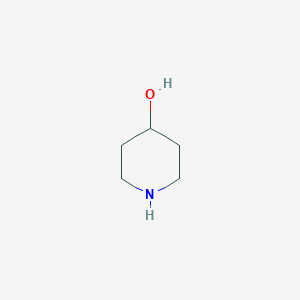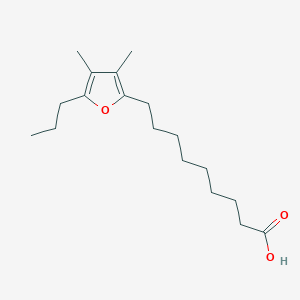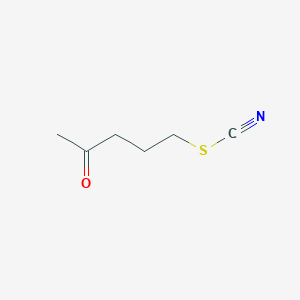
4-Oxopentyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxopentyl thiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiocyanate derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-Oxopentyl thiocyanate is not fully understood. However, it is believed to exert its antimicrobial and antifungal properties by disrupting the cell membrane and inhibiting the growth of microorganisms. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
4-Oxopentyl thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to reduce the growth of bacteria, fungi, and cancer cells in vitro. It has also been shown to reduce inflammation and oxidative stress in animal models. However, the toxicity and pharmacokinetics of this compound are not well understood, and further studies are needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Oxopentyl thiocyanate in lab experiments is its broad-spectrum antimicrobial and antifungal properties. It can be used to study the growth and inhibition of various microorganisms, including bacteria and fungi. However, its toxicity and pharmacokinetics are not well understood, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 4-Oxopentyl thiocyanate. One area of interest is the development of novel antimicrobial and antifungal agents based on the structure of this compound. Another area of interest is the study of its mechanism of action and physiological effects in vivo. Additionally, further studies are needed to determine its safety and efficacy in humans, and to develop new methods for its synthesis and purification.
Conclusion:
In conclusion, 4-Oxopentyl thiocyanate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans, and to develop new methods for its synthesis and purification.
Synthesemethoden
The synthesis of 4-Oxopentyl thiocyanate involves the reaction of pentan-1-ol with thiocyanate ion in the presence of a catalyst. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The product is then purified through various techniques, such as column chromatography or recrystallization, to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
4-Oxopentyl thiocyanate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been used as a reagent in organic synthesis, polymer chemistry, and material science.
Eigenschaften
CAS-Nummer |
151390-51-1 |
|---|---|
Produktname |
4-Oxopentyl thiocyanate |
Molekularformel |
C6H9NOS |
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
4-oxopentyl thiocyanate |
InChI |
InChI=1S/C6H9NOS/c1-6(8)3-2-4-9-5-7/h2-4H2,1H3 |
InChI-Schlüssel |
RFQANXHJDBMFDB-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCSC#N |
Kanonische SMILES |
CC(=O)CCCSC#N |
Synonyme |
Thiocyanic acid, 4-oxopentyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



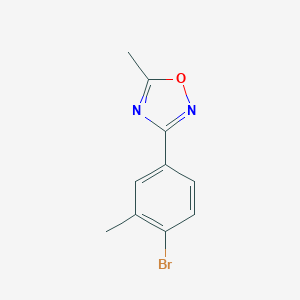
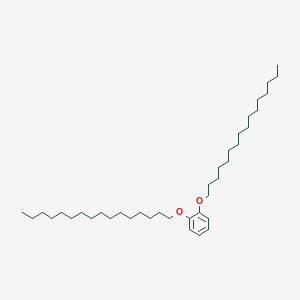
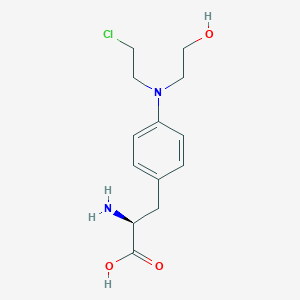
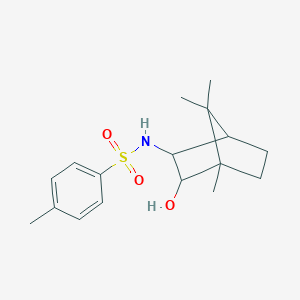
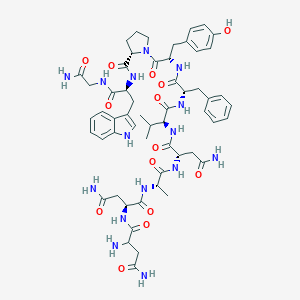

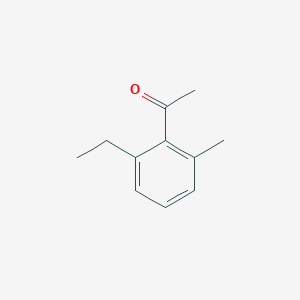


![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
